

Definitive Technical Guide: 2-(Difluoromethoxy)-3-iodopyridine

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-3-iodopyridine

CAS No.: 2089318-91-0

Cat. No.: B2474247

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Compound Identity

- IUPAC Name: **2-(Difluoromethoxy)-3-iodopyridine**^[1]
- Core Scaffold: Pyridine^[2]
- Key Substituents: 3-Iodo (Reactive Handle), 2-Difluoromethoxy (Bioisostere)
- Precursor CAS: 111079-46-0 (3-iodo-2-pyridone)^{[3][4][5][6]}

Part 1: Core Directive & Strategic Significance

In modern drug discovery, the "Magic Methyl" effect has been superseded by the "Fluorine Effect." The 2-(difluoromethoxy) group (

) has emerged as a premier bioisostere for methoxy (

) and hydroxyl (

) groups. Unlike the chemically inert trifluoromethoxy group (

), the difluoromethoxy moiety retains a hydrogen atom capable of acting as a lipophilic hydrogen bond donor, a rare and valuable property in binding affinity optimization.

2-(Difluoromethoxy)-3-iodopyridine represents a strategic "bifunctional" building block:

- The "Stealth" Moiety (): The difluoromethoxy group modulates lipophilicity () and blocks metabolic -dealkylation, extending half-life ().
- The "Anchor" Moiety (): The iodine atom at the 3-position is highly activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid construction of complex heteroaryl libraries.

Part 2: Discovery & Synthetic Evolution

The history of this compound is not defined by a single "eureka" moment but by the evolution of difluoromethylation methodology. Early access was hampered by the need for ozone-depleting gases, but modern solid-state reagents have democratized access.

Era 1: The Freon-22 Approach (Historical)

Originally, 2-(difluoromethoxy)pyridines were synthesized using chlorodifluoromethane (Freon-22) gas bubbled into a solution of the pyridone precursor in DMF with potassium carbonate.

- Mechanism: Base-mediated elimination of HCl from generates the reactive difluorocarbene () intermediate, which inserts into the oxygen-hydrogen bond of the pyridone.
- Limitations: Freon-22 is an ozone-depleting substance (Montreal Protocol restricted) and requires handling pressurized gas cylinders.

Era 2: The Solid-State Revolution (Current Standard)

The discovery that sodium chlorodifluoroacetate (

) acts as a solid source of difluorocarbene revolutionized this field. Upon heating in a polar aprotic solvent, this salt decarboxylates to release

in situ.

- Advantage: Allows for precise stoichiometric control without specialized gas handling equipment.

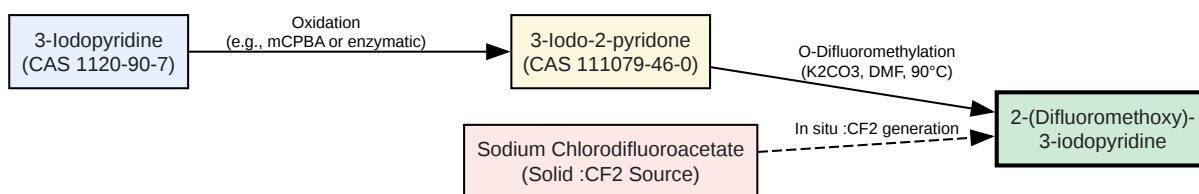
- Selectivity: Favors

-alkylation over

-alkylation in 2-pyridones, particularly when the 3-position is sterically crowded (e.g., by an iodine atom).

Visualizing the Synthetic Pathway

The following diagram illustrates the modern access route to **2-(Difluoromethoxy)-3-iodopyridine**.



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Caption: Synthesis proceeds via oxidation of 3-iodopyridine followed by difluorocarbene insertion using solid-state reagents.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Sodium Chlorodifluoroacetate, the industry-standard method for ensuring safety and reproducibility.

Step 1: Preparation of 3-Iodo-2-pyridone

Note: While commercially available (CAS 111079-46-0), it can be synthesized from 2-aminopyridine via iodination followed by diazotization/hydrolysis.

Step 2: -Difluoromethylation

Objective: Selective installation of the

group while preserving the C-I bond.

Reagents:

- 3-Iodo-2-pyridone (
equiv)[4][5]
- Sodium chlorodifluoroacetate (
equiv)
- Potassium carbonate (
,
equiv, anhydrous)
- Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Procedure:

- Setup: Charge a flame-dried round-bottom flask with 3-iodo-2-pyridone (
) and anhydrous
(
) in DMF (
).
- Addition: Add sodium chlorodifluoroacetate (

) in a single portion.

- Reaction: Heat the mixture to 90–100°C under an inert atmosphere (or Ar).
 - Critical Checkpoint: Vigorous bubbling (evolution) indicates the generation of difluorocarbene. Monitor internal temperature to ensure it does not exceed 110°C, which may degrade the iodine handle.
- Monitoring: Monitor by TLC or LC-MS. The starting material (polar pyridone) will disappear, replaced by a less polar spot (ether product).
- Workup: Cool to room temperature. Pour into ice-water () and extract with Ethyl Acetate (). Wash combined organics with brine () to remove DMF.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil/solid.

Data Validation:

- NMR: Look for the characteristic triplet of the proton at with a large geminal coupling constant ().
- NMR: Expect a doublet at .

Part 4: Applications in Drug Discovery

The utility of **2-(Difluoromethoxy)-3-iodopyridine** lies in its orthogonal reactivity. The iodine atom is highly reactive toward

, while the difluoromethoxy group is stable under these conditions, allowing for late-stage diversification.

Reactivity Profile

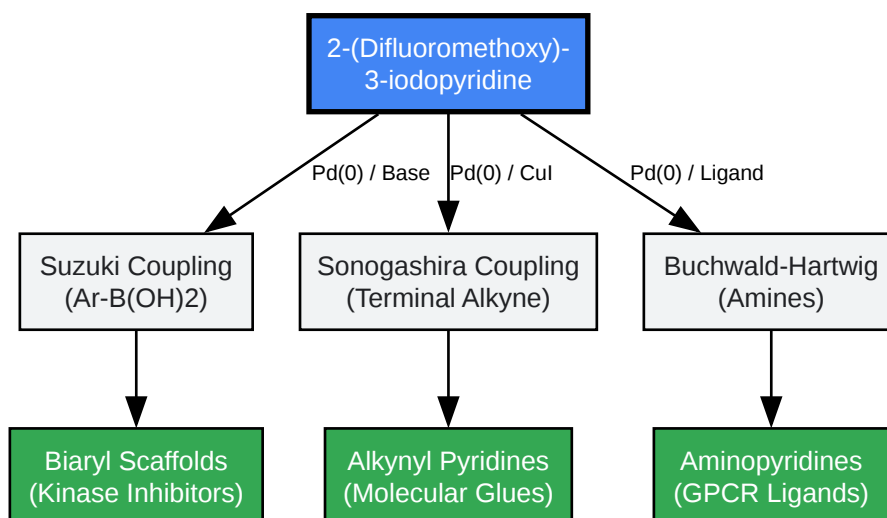
Reaction Type	Target Site	Reagents	Outcome
Suzuki-Miyaura	C-3 Iodine	,	Biaryl formation (Kinase inhibitors)
Sonogashira	C-3 Iodine	Alkyne, ,	Alkynyl-pyridines (Rigid linkers)
Heck Reaction	C-3 Iodine	Acrylates,	Alkenyl-pyridines
Hydrolysis	C-2	Strong Acid ()	Reverts to Pyridone (Deprotection)

Case Study: Kinase Inhibitor Design

In the development of inhibitors for EGFR or JAK kinases, the 3-position of the pyridine ring often points toward the solvent-exposed region or the hinge region.

- **Coupling:** The 3-iodo group is coupled with an aryl boronic acid (e.g., an indazole or pyrazole).
- **Properties:** The 2-difluoromethoxy group mimics a hydrogen-bond donor (like an NH) but without the metabolic liability of an exposed amine or hydroxyl group, improving the ADME profile.

Reactivity Flowchart



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Caption: Divergent synthesis pathways utilizing the C-3 iodine handle.

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